![molecular formula C8H6BrNS B2897553 7-Bromobenzo[b]thiophen-2-amine CAS No. 547766-28-9](/img/structure/B2897553.png)

7-Bromobenzo[b]thiophen-2-amine

Descripción general

Descripción

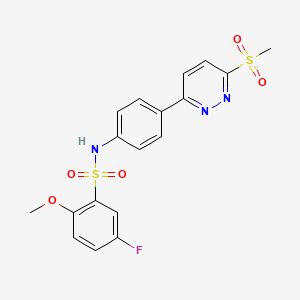

7-Bromobenzo[b]thiophen-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mecanismo De Acción

Target of Action

7-Bromobenzo[b]thiophen-2-amine is a derivative of thiophene, a class of heterocyclic compounds known to possess a wide range of therapeutic properties . These compounds are known to interact with various biological and physiological targets such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .

Mode of Action

Based on the known actions of thiophene derivatives, it can be inferred that the compound interacts with its targets, leading to changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Given the broad range of therapeutic properties associated with thiophene derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .

Result of Action

Based on the known therapeutic properties of thiophene derivatives, it can be inferred that the compound may have effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Análisis Bioquímico

Biochemical Properties

It is known that thiophene derivatives, which include 7-Bromobenzo[b]thiophen-2-amine, have diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Thiophene derivatives have been shown to have significant biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Molecular Mechanism

Thiophene derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Drug metabolic reactions are generally divided into two classes i.e., phase I and phase II metabolic reactions . The characterization of drug metabolizing enzymes is necessary to determine the toxic metabolites of drugs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromobenzo[b]thiophen-2-amine typically involves the electrophilic cyclization of 2-alkynyl thioanisoles. This method utilizes sodium halides as the source of electrophilic halogens when reacted along with copper (II) sulfate. The reaction is environmentally benign, uses ethanol as the solvent, and results in high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

7-Bromobenzo[b]thiophen-2-amine undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include sodium halides and copper (II) sulfate.

Oxidation and Reduction Reactions: These reactions are less documented but can be inferred based on the chemical structure of the compound.

Common Reagents and Conditions

Sodium Halides: Used in electrophilic cyclization.

Copper (II) Sulfate: Acts as a catalyst in the cyclization process.

Ethanol: Used as a solvent in the reaction.

Major Products Formed

The major product formed from the electrophilic cyclization of 2-alkynyl thioanisoles is this compound .

Aplicaciones Científicas De Investigación

7-Bromobenzo[b]thiophen-2-amine has several scientific research applications, including:

Antimicrobial Activity: It has been evaluated for its potential antibacterial and antifungal properties.

Medicinal Chemistry: Used in the synthesis of various biologically active compounds.

Material Science:

Comparación Con Compuestos Similares

Similar Compounds

3-Chlorobenzo[b]thiophen-2-amine: Similar structure but with a chlorine atom instead of bromine.

Benzo[b]thiophene: Lacks the bromine and amine groups but shares the core structure.

Uniqueness

7-Bromobenzo[b]thiophen-2-amine is unique due to the presence of both bromine and amine groups, which may enhance its biological activity and chemical reactivity compared to other benzothiophene derivatives .

Propiedades

IUPAC Name |

7-bromo-1-benzothiophen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWOLPUNYIVAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2897471.png)

![N-(3,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2897473.png)

![1-methyl-3,8-bis(2-methylpropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2897476.png)

![N-(2,5-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide](/img/structure/B2897478.png)

![5-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2897484.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2897485.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2897487.png)

![7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline](/img/structure/B2897488.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2897490.png)